molecular formula C32H26N4 B11957183 N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine CAS No. 57400-99-4

N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine

Cat. No.: B11957183
CAS No.: 57400-99-4
M. Wt: 466.6 g/mol
InChI Key: KUZWTQNAFZDXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by its complex structure, which includes multiple aromatic rings and imine linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine typically involves the condensation of 4-anilinobenzaldehyde with 4-anilinobenzene-1,4-diamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, acidic or basic medium.

    Reduction: NaBH4, methanol or ethanol as solvent.

    Substitution: Nitrating mixture (HNO~3~/H~2~SO~4~), halogenating agents (Br~2~, Cl2).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine involves its interaction with biological targets through the imine group. The compound can form coordination complexes with metal ions, which can then interact with enzymes or other proteins, inhibiting their activity. The aromatic rings and imine linkages also allow for π-π stacking interactions with nucleic acids, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine is unique due to its multiple aromatic rings and imine linkages, which provide a high degree of structural rigidity and potential for diverse chemical interactions. This makes it particularly useful in coordination chemistry and as a potential pharmacological agent.

Properties

CAS No.

57400-99-4

Molecular Formula

C32H26N4

Molecular Weight

466.6 g/mol

IUPAC Name

4-[[4-[(4-anilinophenyl)iminomethyl]phenyl]methylideneamino]-N-phenylaniline

InChI

InChI=1S/C32H26N4/c1-3-7-29(8-4-1)35-31-19-15-27(16-20-31)33-23-25-11-13-26(14-12-25)24-34-28-17-21-32(22-18-28)36-30-9-5-2-6-10-30/h1-24,35-36H

InChI Key

KUZWTQNAFZDXRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)C=NC4=CC=C(C=C4)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.